![molecular formula C22H21N3O4 B2913144 N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 953014-21-6](/img/structure/B2913144.png)
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a complex organic molecule. It contains several functional groups and structural motifs that are common in medicinal chemistry, including an isoxazole ring, a phenyl ring, a pyrrolidine ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoxazole ring, a phenyl ring, a pyrrolidine ring, and a carboxamide group . The presence of these groups would likely confer a degree of aromaticity and polarity to the molecule.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The phenyl ring could undergo electrophilic aromatic substitution. The isoxazole ring could undergo nucleophilic aromatic substitution. The carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of an isoxazole ring, a phenyl ring, a pyrrolidine ring, and a carboxamide group would likely make the compound relatively polar and potentially capable of forming hydrogen bonds .科学的研究の応用
Synthesis and Characterization for Cytotoxicity Studies :
- A study by Hassan et al. (2014) focused on synthesizing and characterizing 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally related to the compound . These derivatives were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Radiopharmaceutical Synthesis :
- Bobeldijk et al. (1990) describe the synthesis of related compounds for radiopharmaceutical applications, which are used in medical imaging and diagnostics (Bobeldijk, Verhoeff, Vekemans, Buck, Doremalen, Van Hoof, & Janssen, 1990).
In Vitro Antidiabetic Screening :
- Lalpara et al. (2021) synthesized N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, compounds with a similar structure, and evaluated their in vitro antidiabetic activity (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Selective and Potent Antagonists in Pharmacology :
- Research by Liao et al. (2000) involved synthesizing new analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide, a compound similar to the requested one, as potent and selective antagonists in pharmacology (Liao, Böttcher, Harting, Greiner, van Amsterdam, Cremers, Sundell, März, Rautenberg, & Wikström, 2000).
Isoxazolidine Synthesis in Organic Chemistry :
- Karyakarte, Smith, and Chemler (2012) reported on the stereoselective synthesis of isoxazolidines, a class that includes compounds structurally related to the one . This synthesis is significant in organic chemistry, drug discovery, and chemical biology (Karyakarte, Smith, & Chemler, 2012).
Antimicrobial Agent Synthesis :
- Desai, Dodiya, and Shihora (2011) synthesized N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, compounds related to the requested one, for potential use as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
HDAC6 Inhibition in Alzheimer's Disease Treatment :
- Lee et al. (2018) developed a series of 5-aroylindolyl-substituted hydroxamic acids, including N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, for selective inhibition of histone deacetylase 6 (HDAC6), showing potential as a treatment for Alzheimer's disease (Lee, Fan, Huang, Chao, Hsu, Lin, Yeh, Lai, Li, Huang, Yang, & Liou, 2018).
特性
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-28-19-9-5-6-15(10-19)20-12-17(24-29-20)13-23-22(27)16-11-21(26)25(14-16)18-7-3-2-4-8-18/h2-10,12,16H,11,13-14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEHPZIAFZDYMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。